4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one
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Overview
Description
4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene . Industrial production methods often employ these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with various molecular targets. The indole moiety allows it to bind to multiple receptors, influencing cellular pathways and exerting its biological effects . For example, it can inhibit enzymes involved in inflammation, leading to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Tryptophan: An essential amino acid involved in protein synthesis.
Compared to these compounds, 4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its complex structure, which allows for a broader range of biological activities and applications .
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C22H19N3O3/c1-28-13-6-7-19-15(10-13)17-12-25(9-8-20(17)23-19)22(27)16-11-21(26)24-18-5-3-2-4-14(16)18/h2-7,10-11,23H,8-9,12H2,1H3,(H,24,26) |
InChI Key |
VFHHNLKWNDDGEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
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